molecular formula C47H74N16O10 B549967 Fibronectin Adhesion-promoting Peptide CAS No. 125720-21-0

Fibronectin Adhesion-promoting Peptide

Cat. No.: B549967
CAS No.: 125720-21-0
M. Wt: 1023.2 g/mol
InChI Key: OVXIMRGEBNSORH-PJRZOMOUSA-N
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Description

Fibronectin Adhesion-promoting Peptide is a heparin-binding amino acid sequence found in the carboxy-terminal heparin-binding domain of fibronectin. This peptide plays a crucial role in promoting cell adhesion, spreading, and migration by interacting with heparin-binding domains of cells .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fibronectin Adhesion-promoting Peptide interacts with several enzymes, proteins, and other biomolecules. It is recognized as a target for a large number of bacterial proteins, which are generally considered to function as bacterial adhesins . It promotes the assembly of mesenchymal stem cell spheroids into larger aggregates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It directly promotes the adhesion, spreading, and migration of endothelial cells by reacting with heparin binding domains of cells . It also promotes cell migration more effectively than its structural domain fragments .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with cell surface integrin receptors. This interaction recruits a series of cellular proteins involved in connecting with the actin cytoskeleton inside the cell, initiating the formation of the integrin-based specialized adhesive organelles called focal adhesions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes in its effects over time. It has been observed that fibronectin-induced subcellular localization phenotypes correlate with a G0/G1 cell cycle arrest .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to interact with extracellular matrix proteins such as collagen, fibronectin, and laminin, which are highly abundant in connective tissue and basement membranes .

Subcellular Localization

It has been observed that fibronectin-treated TNBC cells responded by increasing cytoplasmic localization of eIF5A1/2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fibronectin Adhesion-promoting Peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound often involves recombinant DNA technology. This method includes:

Chemical Reactions Analysis

Types of Reactions

Fibronectin Adhesion-promoting Peptide primarily undergoes reactions involving its amino acid residues. These reactions include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are modified peptides with altered functional groups on their amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fibronectin Adhesion-promoting Peptide is unique due to its specific heparin-binding domain, which directly promotes cell adhesion and migration. This makes it particularly effective in applications requiring enhanced cell adhesion and spreading .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N16O10/c1-4-25(2)37(45(72)73)61-41(68)32(14-8-20-55-47(52)53)58-38(65)26(3)57-40(67)31(13-7-19-54-46(50)51)59-42(69)34-15-9-21-62(34)44(71)35-16-10-22-63(35)43(70)33(17-18-36(49)64)60-39(66)29(48)23-27-24-56-30-12-6-5-11-28(27)30/h5-6,11-12,24-26,29,31-35,37,56H,4,7-10,13-23,48H2,1-3H3,(H2,49,64)(H,57,67)(H,58,65)(H,59,69)(H,60,66)(H,61,68)(H,72,73)(H4,50,51,54)(H4,52,53,55)/t25-,26-,29-,31-,32-,33-,34-,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXIMRGEBNSORH-PJRZOMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430998
Record name SCHEMBL3089699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1023.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125720-21-0
Record name SCHEMBL3089699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Fibronectin Adhesion-promoting Peptide (FAP) enhance cell adhesion compared to full-length Fibronectin?

A: While both FAP and full-length Fibronectin promote cell adhesion, FAP achieves this through a smaller peptide sequence derived from Fibronectin. Research indicates that tethering FAP to hydrogel surfaces, such as poly(2-hydroxyethyl methacrylate-co-methacrylic acid), results in stronger corneal epithelial cell adhesion compared to surfaces with tethered full-length Fibronectin []. This suggests that the specific peptide sequence within FAP plays a crucial role in mediating stable ligand-receptor binding with epithelial cell membranes, potentially exceeding the efficacy of full-length Fibronectin in this specific context.

Q2: What are the advantages of using tethered this compound (FAP) in hydrogel design for corneal epithelial cell growth?

A: Tethering FAP to hydrogel surfaces provides a more favorable environment for corneal epithelial cell growth compared to simply coating the surface with the peptide or using unmodified hydrogels []. This approach leads to several advantages:

  • Enhanced Cell Growth: Hydrogels modified with tethered FAP, laminin, or a combination of both achieved 100% confluence of primary rabbit cornea epithelial cells, highlighting their effectiveness in promoting cell growth [].
  • Improved Cell Adhesion: The tethered FAP facilitated the formation of focal adhesions, crucial for cell anchoring and spreading []. This resulted in significantly stronger adhesion compared to surfaces with tethered Fibronectin alone [].

Q3: Can surface plasmon resonance spectroscopy (SPR) be used to study the interaction between this compound (FAP) and polymers?

A: Yes, SPR is a suitable technique to investigate the interaction between FAP and polymers. Researchers successfully employed SPR to determine the thermodynamic adsorption properties (ΔG, ΔH, and ΔS) of FAP interacting with nanothin films of poly(2-vinylpyridine) []. This methodology, utilizing surface-confined atom transfer radical polymerization (ATRP), allows for precise control over film thickness and graft densities, making it a valuable tool for studying biomolecule adsorption.

Q4: Are there any alternative peptides or strategies being explored to improve cell adhesion in applications like single-stage seeding of prosthetic grafts?

A: Yes, researchers are exploring various strategies to enhance cell adhesion in such applications. One example is the use of Fibronectin-like engineered protein polymer (FEPP), which contains multiple copies of the Arginine-Glycine-Aspartate (RGD) sequence []. In studies focusing on single-stage seeding of prosthetic grafts, heparinized grafts coated with FEPP demonstrated promising cell retention rates, highlighting its potential as an alternative approach to improve endothelial cell adhesion and potentially enable single-stage seeding procedures.

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